molecular formula C4H7N3 B156262 1-methyl-1H-pyrazol-3-amine CAS No. 1904-31-0

1-methyl-1H-pyrazol-3-amine

Cat. No. B156262
CAS RN: 1904-31-0
M. Wt: 97.12 g/mol
InChI Key: MOGQNVSKBCVIPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-pyrazol-3-amine is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. The methyl and amine groups attached to the pyrazole ring influence its reactivity and interaction with various reagents, making it a versatile intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to 1-methyl-1H-pyrazol-3-amine, often involves the reaction of amines with other organic compounds. For instance, a novel synthesis of pyrazole derivatives was reported using ultrasound-mediated condensation of amine with dehydroacetic acid, highlighting an efficient and environmentally friendly protocol . Another study described the synthesis of 1-arylpyrazoles, which are structurally related to 1-methyl-1H-pyrazol-3-amine, as potent σ(1) receptor antagonists . These syntheses emphasize the importance of the amine group and its role in the formation of pyrazole derivatives.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often characterized by spectroscopic methods such as IR, NMR, and sometimes X-ray crystallography. Schiff bases derived from pyrazole compounds have been structurally characterized, revealing their existence in the amine-one tautomeric form in the solid state . The molecular geometries of ligands and complexes can be determined by single-crystal X-ray studies, providing insights into the tautomeric forms and the stability of these compounds .

Chemical Reactions Analysis

Pyrazole derivatives participate in various chemical reactions, including the formation of Schiff bases and complexes with metals. For example, Schiff bases derived from pyrazole compounds can react with copper(II) to form mononuclear octahedral complexes . Cobalt(II) complexes containing pyrazole-based ligands have been synthesized, and their reactivity has been studied in relation to the substitution group on the amine moiety . These studies demonstrate the reactivity of the amine group in pyrazole derivatives and its significance in forming complexes with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure and substituents. The presence of different functional groups, such as methyl and amine, can affect the solubility, melting point, and reactivity of these compounds. For instance, the introduction of a tert-butyl group in a pyrazole derivative was reported to facilitate an efficient one-pot synthesis, indicating the impact of substituents on the synthetic accessibility of these compounds . The study of tautomeric equilibria in Schiff base ligands derived from pyrazole compounds further illustrates the influence of substituents on the properties of these molecules .

Scientific Research Applications

Synthesis and Characterization

  • Pyrazole derivatives, including those related to 1-methyl-1H-pyrazol-3-amine, have been synthesized and characterized, showing potential for antitumor, antifungal, and antibacterial activities. This includes the study of their structure and biological activity against breast cancer and microbes (Titi et al., 2020).

Catalytic Applications

  • In the field of catalysis, compounds related to 1-methyl-1H-pyrazol-3-amine have been used in palladium-catalyzed asymmetric allylic amination, demonstrating the influence of steric factors on the outcome of the reaction (Togni et al., 1996).

Material Sciences

  • The compound has potential applications in high-energy materials. Studies on derivatives of 1-methyl-1H-pyrazol-3-amine have explored their use in the design of materials with significant energy density, comparing their properties to well-known compounds like RDX and HMX (Ravi et al., 2010).

Corrosion Inhibition

  • Pyrazole compounds have been investigated for their role as corrosion inhibitors, specifically in protecting iron in acidic media. This research highlights their efficiency and the impact of concentration on inhibition effectiveness (Chetouani et al., 2005).

Pharmaceutical Research

  • In pharmaceutical research, 1-methyl-1H-pyrazol-3-amine derivatives have been explored for their receptor antagonistic properties, particularly in targeting σ(1) receptors. This research has led to the identification of clinical candidate compounds for treating neurogenic pain (Díaz et al., 2012).

Antibacterial Activity

  • Studies have also delved into the antibacterial properties of pyrazole Schiff bases, revealing their potential as antibacterial agents against certain fungi and Gram-negative bacteria (Feng et al., 2018).

Safety And Hazards

When handling “1-methyl-1H-pyrazol-3-amine”, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. Contact with skin and eyes should be avoided. Use of personal protective equipment, including chemical impermeable gloves, is recommended. It should be used only outdoors or in a well-ventilated area .

Future Directions

Given its importance as a raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff , “1-methyl-1H-pyrazol-3-amine” is likely to continue to be a subject of research in these fields. Further studies may focus on developing new synthesis methods, exploring its chemical reactions, elucidating its mechanism of action, and investigating its physical and chemical properties.

properties

IUPAC Name

1-methylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGQNVSKBCVIPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172522
Record name 1-Methyl-3-aminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-1H-pyrazol-3-amine

CAS RN

1904-31-0
Record name 1-Methyl-3-aminopyrazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-3-aminopyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30172522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-1H-pyrazol-3-amine
Reactant of Route 2
1-methyl-1H-pyrazol-3-amine
Reactant of Route 3
1-methyl-1H-pyrazol-3-amine
Reactant of Route 4
Reactant of Route 4
1-methyl-1H-pyrazol-3-amine
Reactant of Route 5
1-methyl-1H-pyrazol-3-amine
Reactant of Route 6
Reactant of Route 6
1-methyl-1H-pyrazol-3-amine

Citations

For This Compound
47
Citations
Y Gu, F Wu, J Yang - Advanced Synthesis & Catalysis, 2018 - Wiley Online Library
… Alkyl acetoacetates, α‐(indol‐2‐yl)acetate, anilines, 1‐methyl‐1H‐pyrazol‐3‐amine, ethyl 5‐amino‐1H‐pyrazole‐3‐carboxylate, and 3‐amino‐1H‐indazole can all be used as 1,3‐…
Number of citations: 22 onlinelibrary.wiley.com
K Park, BM Lee, KH Hyun, T Han… - ACS Medicinal …, 2015 - ACS Publications
… Then, ester 8 was hydrolyzed to give acid 9, and subsequent amide coupling of acid 9 with 1-methyl-1H-pyrazol-3-amine provided the key intermediate benzamide 10. The acetylenyl …
Number of citations: 33 pubs.acs.org
S Ahmad, CS Madsen, PD Stein… - Journal of medicinal …, 2008 - ACS Publications
3-Hydroxy-3-methylglutaryl coenzyme-A reductase (HMGR) inhibitors, more commonly known as statins, represent the gold standard in treating hypercholesterolemia. Although statins …
Number of citations: 39 pubs.acs.org
AP Marchenko, GN Koidan, AS Huryeva… - Heteroatom …, 2012 - Wiley Online Library
… The stirred mixture of di(tert-butyl)phosphinous chloride 4.22 g (23.3 mmol), 1-methyl-1H-pyrazol-3-amine (1) 1.87 g (19.3 mmol), and triethylamine 9 g was heated in a pressure tube at …
Number of citations: 14 onlinelibrary.wiley.com
M Jasani, L Patel - Results in Chemistry, 2023 - Elsevier
… 2) Intermediate (3) 1-methyl- 4-phenyl-1H-pyrazole-3-amine was synthesized by Suzuki coupling reaction between 4-bromo-1-methyl-1H-pyrazol-3-amine (1) and phenyl boronic acid (…
Number of citations: 1 www.sciencedirect.com
W Mao, M Ning, Z Liu, Q Zhu, Y Leng… - Bioorganic & medicinal …, 2012 - Elsevier
… Whereas compounds 24a,b–28a,b were prepared by hydrolysis of 12A–E followed by condensation 36 with 1-methyl-1H-pyrazol-3-amine or 1,5-dimethyl-1H-pyrazol-3-amine using …
Number of citations: 56 www.sciencedirect.com
EJ Hanan, A van Abbema, K Barrett… - Journal of medicinal …, 2012 - ACS Publications
… Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid was reacted with 4-bromo-1-methyl-1H-pyrazol-3-amine under standard HATU-mediated amide coupling conditions, followed by coupling …
Number of citations: 85 pubs.acs.org
A Delpe-Acharige, M Zhang, K Eschliman, A Dalecki… - ACS …, 2021 - ACS Publications
… 1-Methyl-1H-pyrazol-3-amine (250 mg, 2.6 mmol) was dissolved in DCM and stirred in a 100 mL round-bottomed flask. 4-Chlorophenyl isocyanate (395 mg, 2.6 mmol, 1 equiv) …
Number of citations: 3 pubs.acs.org
L Seikh, S Dey, S Dhara, A Singh, GK Lahiri - Inorganic Chemistry, 2022 - ACS Publications
… To a mixture of 1-methyl-1H-pyrazol-3-amine (1 mL, 11.66 mmol) and excess NaI (8.7 g, 58.3 mmol) in CH 3 CN (60 mL) was added t BuOCl (6.8 mL, 58.3 mmol) under N 2 atmosphere, …
Number of citations: 3 pubs.acs.org
T Wang, G Bemis, B Hanzelka, H Zuccola… - ACS Medicinal …, 2017 - ACS Publications
… The starting material 5-cyclopropyl-1-methyl-1H-pyrazol-3-amine 58 was prepared from simple methylation of 3-cyclopropyl-1H-pyrazol-5-amine. Reaction with 2,4-dibromo-5-…
Number of citations: 43 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.